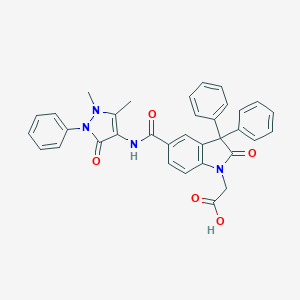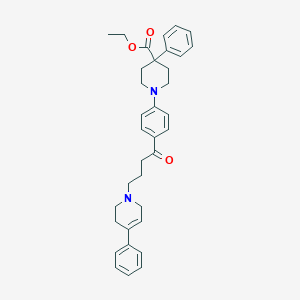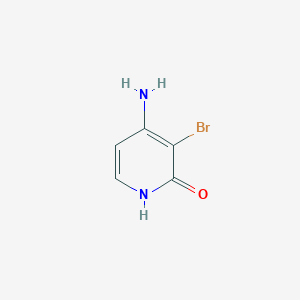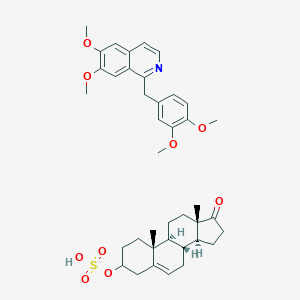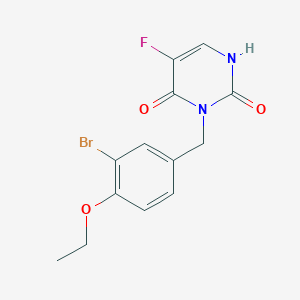
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole, also known as safrole, is a natural organic compound found in the essential oils of various plants, including sassafras and camphor trees. Safrole has been widely used in the perfume and flavor industries due to its pleasant aroma and taste. However, it has also gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole is not fully understood, but it is believed to act on various molecular targets, including the arachidonic acid pathway, ion channels, and neurotransmitter receptors. Safrole has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, as well as activate the opioid and cannabinoid receptors.
Biochemical and Physiological Effects
Safrole has been shown to have a range of biochemical and physiological effects, including antioxidant and hepatoprotective properties. It has also been shown to modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole in lab experiments is its availability and relatively low cost. However, its potential toxicity and the need for careful handling and disposal of the compound are limitations that need to be considered.
Orientations Futures
Future research on 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies could also investigate the safety and toxicity of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole and its derivatives, as well as the development of new synthesis methods and drug delivery systems.
Méthodes De Synthèse
Safrole can be synthesized through various methods, including the isomerization of iso2-Methoxy-3a,7a-dihydro-1,3-benzodioxole and the oxidation of piperonal. One of the most common methods of synthesis involves the reduction of iso2-Methoxy-3a,7a-dihydro-1,3-benzodioxole using sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Safrole has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antimicrobial effects. It has also been investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
104286-28-4 |
|---|---|
Nom du produit |
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2-methoxy-3a,7a-dihydro-1,3-benzodioxole |
InChI |
InChI=1S/C8H10O3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-8H,1H3 |
Clé InChI |
PJYWSYOUGQJTTB-UHFFFAOYSA-N |
SMILES |
COC1OC2C=CC=CC2O1 |
SMILES canonique |
COC1OC2C=CC=CC2O1 |
Synonymes |
1,3-Benzodioxole, 3a,7a-dihydro-2-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



